Lepadin F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H47NO3 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
[(2S,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |
InChI |
InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21+,22?,23+,24-,25-/m0/s1 |
InChI Key |
QNAATLGQMSSVEO-BBLREVCQSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@H]1C)CCCCC(CCC)O |
Canonical SMILES |
CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Synonyms |
lepadin F |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment Methodologies
Chiroptical Spectroscopy for Absolute Configuration Determination
Exciton Coupled Circular Dichroism (ECCD) Applications
Exciton Coupled Circular Dichroism (ECCD) is a powerful chiroptical spectroscopic technique employed for the determination of absolute configurations of chiral molecules, particularly those containing two or more chromophores in close spatial proximity rsc.org. The interaction between these chromophores leads to characteristic Cotton effects in the CD spectrum, the sign and magnitude of which are dependent on the relative orientation and absolute configuration of the chromophores.
Within the broader context of the lepadin alkaloid family, ECCD has been recognized as a general and effective method for assigning absolute configurations nih.gov. While direct, detailed ECCD data specifically for Lepadin F is often discussed in conjunction with its synthetic efforts, the principle has been applied to related lepadins, such as Lepadin I. For Lepadin I, the absolute configuration was successfully determined through the interpretation of NOE measurements and ECCD analysis of its N-p-bromobenzoyl derivative nih.gov. The utility of ECCD in the structural studies of (+)-Lepadin F has also been highlighted in the literature, indicating its role in confirming or aiding stereochemical assignments during total synthesis efforts researchgate.net. This demonstrates ECCD's significance as a complementary tool in the comprehensive structural characterization of these intricate natural products.
Correlation with Synthetic Enantiomers and X-ray Diffraction Data (for related compounds)
The definitive assignment of this compound's absolute and relative stereochemistry has been substantially advanced through meticulous correlation with synthetic enantiomers and diastereomers. Early reports on natural this compound presented conflicting optical rotation values, underscoring the necessity for synthetic confirmation of its absolute configuration acs.org.
Key to this elucidation was the total synthesis of ent-lepadin F (the enantiomer of natural this compound) and (+)-lepadin F, along with its C5'-epi diastereomer, (+)-5'-epi-lepadin F acs.orgacs.orgnih.govresearchgate.netnih.gov. Researchers compared the spectroscopic data, including proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra, as well as optical rotation values, between the natural product and its synthetic counterparts acs.orgacs.orgnih.gov. For instance, the ¹H and ¹³C NMR spectroscopic data of synthetic ent-lepadin F were found to be in complete agreement with literature data for natural this compound, and comparison of optical rotation values confirmed the enantiomeric relationship acs.orgresearchgate.netnih.govacs.org.
Despite the remote and acyclic nature of the C5′ stereocenter in this compound, comparative NMR studies between synthetic (+)-lepadin F and (+)-5′-epi-lepadin F revealed distinct spectroscopic differences, enabling the confirmation of the relative stereochemistry at C5′ as S in (+)-lepadin F acs.orgnih.gov. This highlights the power of synthesizing diastereomeric pairs for resolving even subtle stereochemical nuances.
Table 1: Optical Rotation Values for this compound and its Enantiomers
| Compound | Optical Rotation ([α]D) | Concentration (c) | Solvent | Reference |
| Natural this compound (Wright) | +5.5° | N/A | CH₂Cl₂ | acs.orgacs.org |
| Natural this compound (König) | -1.5° | 0.1 | CHCl₃ | acs.orgacs.org |
| Synthetic ent-Lepadin F | +1.5° | N/A | CH₂Cl₂ | acs.org |
| Synthetic ent-Lepadin F | +8.8° | N/A | CHCl₃ | acs.org |
Total Synthesis of Lepadin F and Synthetic Analogues
Overview of Synthetic Challenges Associated with Decahydroquinoline (B1201275) Core
The decahydroquinoline (DHQ) core is a prevalent structural motif in numerous natural products, including a diverse range of alkaloids. The synthesis of this bicyclic nitrogen-containing heterocyclic system is often challenging, primarily due to the need for precise control over multiple stereogenic centers ontosight.airsc.orgacs.orgcore.ac.uk. Specifically, the Lepadin alkaloids, including Lepadin F, are characterized by a cis-fused decahydroquinoline nucleus with a methyl substituent at C-2, an oxygenated group (hydroxy or acyloxy) at C-3, and a functionalized eight-carbon chain at C-5 core.ac.ukmdpi.com. Achieving the correct relative stereochemical relationships at these positions (C-2, C-3, C-4a, C-5, and C-8a) is paramount for synthesizing the natural product and its diastereomers rsc.orgcore.ac.ukmdpi.com. The complexity arises from the potential for various stereoisomers, demanding highly selective synthetic methodologies to ensure the desired configuration and high purity ontosight.airsc.orgacs.org.
Pioneering Total Syntheses of (+)-Lepadin F
The enantioselective total synthesis of the natural product (+)-Lepadin F has been achieved through various sophisticated strategies, with notable contributions from different research groups.
While Diels-Alder reactions are prominently featured in the synthesis of the enantiomer (−)-Lepadin F, a flexible approach to both type II and III lepadin alkaloids, including this compound, has been developed using a key Diels-Alder reaction. This strategy employs a novel chiral ketolactone-type dienophile with a chiral diol unit to generate the desired all-cis-trisubstituted cyclohexene (B86901) with excellent regio- and stereoselectivity researchgate.netnih.govthieme-connect.comsciencegate.appx-mol.net. The subsequent closure of the piperidine (B6355638) ring is achieved via an intramolecular nucleophilic amination at the N1 and C2 positions researchgate.net. This method allows for convenient access to both stereochemical types of lepadin frameworks with opposite configurations at C2 from a common intermediate researchgate.netthieme-connect.com.
A significant pioneering total synthesis of (+)-Lepadin F was reported by the Hsung group, which strategically utilized an intermolecular aza-[3+3] annulation figshare.comresearchgate.netnih.govscispace.comnih.govamanote.com. This annulation reaction involves a Knoevenagel-type condensation between α,β-unsaturated iminium salts and vinylogous amides or urethanes, followed by a 6π-electron electrocyclic ring-closure researchgate.net. This approach proved to be a powerful and unified strategy in alkaloid synthesis, enabling the formation of two new σ bonds and a new stereogenic center adjacent to the heteroatom researchgate.net.
In the context of the Hsung group's synthesis of (+)-Lepadin F, the stereoselective assembly of the decahydroquinoline skeleton was crucial. The synthetic sequence featured a highly stereoselective hydrogenation step, which was essential for establishing the desired 1,3-anti relative stereochemistry at the C2 and C8a positions of the decahydroquinoline core figshare.comnih.gov. This precise control over stereochemistry is a hallmark of successful total syntheses of complex natural products.
Total Syntheses of (−)-Lepadin F (ent-Lepadin F)
The total synthesis of the enantiomer, (−)-Lepadin F (also known as ent-Lepadin F), has also been achieved through distinct and innovative routes, contributing to the understanding of its absolute configuration.
Table 1: Key Methodologies in this compound Total Syntheses
| Enantiomer Synthesized | Key Reaction/Strategy | Notable Features | Reference |
| (+)-Lepadin F | Aza-[3+3] Annulation | Intermolecular annulation, highly stereoselective hydrogenation for 1,3-anti C2/C8a stereochemistry | figshare.comnih.gov |
| (−)-Lepadin F | Tandem Ene−Yne−Ene RCM | Acyclic precursor, stereoselective hydrogenation, hydroxyl protection strategy | acs.orgacs.org |
| (−)-Lepadin F | Diels-Alder Reaction | Ketolactone-type dienophile, chiral diol unit, excellent regio- and stereoselectivity | nih.govthieme-connect.com |
Hydroxyl Protection Strategies in Stereoselective Hydrogenation
Hydroxyl protection strategies play a pivotal role in controlling stereoselectivity during the synthesis of complex molecules like this compound, particularly in hydrogenation steps. In the total synthesis of ent-Lepadin F and G, a "well-directed hydroxyl protection strategy" was critical for achieving the desired selectivity in the stereoselective hydrogenation of the diene moiety mdpi.comnih.govmdpi.comacs.org. Researchers envisioned that the presence of a bulky silyl (B83357) group on the hydroxyl group could effectively direct the stereochemistry during the hydrogenation step nih.gov. This highlights the importance of carefully chosen protecting groups not just for functional group compatibility but also for influencing the stereochemical outcome of critical transformations.
Collective Asymmetric Syntheses of Lepadin Family Members
The complexity and structural diversity within the lepadin family have spurred the development of collective asymmetric synthetic strategies, aiming to access multiple members from common intermediates. A notable collective asymmetric total synthesis strategy has been reported for marine decahydroquinoline alkaloids, including Lepadins A–E, H, and ent-I. This approach focuses on constructing the common cis-fused decahydroquinoline (DHQ) core, which is a central structural motif across the family.
This collective strategy incorporates green chemistry principles, utilizing oxone-halide oxidation for both aza-Achmatowicz rearrangement and intramolecular [3+2] cycloaddition of nitrile oxide-alkene. These methodologies enable the efficient and stereoselective formation of the DHQ core, from which various lepadin analogues can be derived within a relatively short sequence, often fewer than 10 steps from the common core. This unified approach underscores the efficiency gained by targeting a common structural scaffold before diverging to individual family members.
Biomimetic Synthetic Pathways and Hypothesized Biosynthetic Models
Lepadins are marine alkaloids, primarily isolated from ascidians such as Clavelina lepadiformis, Didemnum species, and Aplidium tabascum, as well as their predators mdpi.comcore.ac.uknih.govmdpi.com. These secondary metabolites are characterized by a 5-alkyl-3-hydroxydehydroquinoline nucleus nih.govmdpi.com. While detailed, step-by-step hypothesized biosynthetic models specifically for this compound are not extensively elucidated in the readily available literature, the general understanding of marine alkaloid biosynthesis suggests an origin from amino acids mdpi.com.
The structural features of lepadins, particularly their nitrogen-containing decahydroquinoline core, are consistent with biosynthetic pathways involving amino acid precursors. Although direct biomimetic synthetic pathways for this compound are not explicitly detailed as a primary synthetic route in the provided sources, the concept of biomimicry often inspires synthetic strategies, especially for natural products. Some research mentions "Biomimetic Construction of the Hydroquinoline Ring System" in related contexts, indicating that the principles of natural biosynthesis can guide synthetic design acs.org.
Development and Application of Chiral Building Blocks in this compound Synthesis
The enantioselective synthesis of this compound necessitates the strategic development and application of chiral building blocks to establish the multiple stereocenters present in its decahydroquinoline core and side chain. In one synthesis of (−)-Lepadin F, ethyl L-lactate served as a chiral starting material, and a chiral dienophile was employed in a key Diels-Alder reaction to control the stereochemistry of the cyclohexene intermediate thieme-connect.com.
Another approach to synthesize lepadins, including those related to this compound, utilized an (R)-phenylglycinol-derived tricyclic lactam. This lactam served as a precursor to a common cis-decahydroquinoline (B84933) intermediate, allowing for the stereocontrolled introduction of substituents and the generation of specific stereocenters. The careful selection and manipulation of these chiral building blocks are fundamental to achieving the high levels of stereocontrol required in the synthesis of complex natural products like this compound.
Methodological Innovations and Strategic Disconnections in Synthesis
The total synthesis of this compound has driven several methodological innovations and showcases sophisticated strategic disconnections in retrosynthetic planning. A prominent innovation highlighted in the synthesis of ent-Lepadin F and G is the tandem ene-yne-ene ring closing metathesis mdpi.comnih.govmdpi.comacs.org. This cascade reaction efficiently constructs the complex decahydroquinoline skeleton from simpler acyclic precursors, significantly streamlining the synthetic route.
Another key methodological advance involves the intermolecular aza-[3+3] annulation, which was a central feature in an enantioselective synthesis of (+)-Lepadin F acs.orgresearchgate.net. This reaction facilitates the formation of the nitrogen-containing heterocyclic ring system with controlled stereochemistry. The homologation of a vinylogous amide via Eschenmoser's episulfide contraction also represents a strategic method for extending carbon chains while maintaining functionality acs.orgresearchgate.net.
From a retrosynthetic perspective, strategic disconnections are crucial for simplifying the target molecule into readily accessible starting materials or intermediates. For lepadins, the focus is often on disassembling the cis-fused decahydroquinoline core. The aza-[3+3] annulation, for instance, represents a strategic disconnection that allows for the construction of the nitrogen heterocycle from two simpler fragments. The use of Diels-Alder reactions with chiral dienophiles also exemplifies a strategic disconnection that allows for the rapid assembly of cyclic systems with predefined stereochemistry thieme-connect.com. These innovations and disconnections collectively contribute to more efficient and stereoselective pathways for synthesizing this compound and its analogues.
Biological Activity Research and Mechanisms of Action
In Vitro Evaluation of Biological Activities
In vitro studies have been crucial in determining the spectrum and potency of Lepadin F's biological effects. These laboratory-based assays have provided foundational data on its antiparasitic and cytotoxic potential.
This compound has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. In laboratory studies, the compound was tested for its ability to inhibit the growth of the parasite. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined. For this compound, the IC₅₀ value against Plasmodium falciparum was found to be 0.2 µg/mL. researchgate.net This level of potency suggests that this compound could be a candidate for further investigation in the development of new antimalarial drugs.
The efficacy of this compound has also been evaluated against trypanosomal parasites, which are responsible for diseases such as African trypanosomiasis and Chagas disease. Research has shown that this compound exhibits significant potency against Trypanosoma brucei rhodesiense, with a recorded IC₅₀ value of 0.01 µg/mL. researchgate.net The compound was also tested against Trypanosoma cruzi, the parasite that causes Chagas disease, and was found to have an IC₅₀ of 2.0 µg/mL. researchgate.net These findings highlight the potential of this compound as a promising lead structure for the development of new treatments for trypanosomal infections. researchgate.net
Table 1: In Vitro Antiparasitic Activity of this compound
| Parasite | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Plasmodium falciparum | 0.2 | researchgate.net |
| Trypanosoma brucei rhodesiense | 0.01 | researchgate.net |
| Trypanosoma cruzi | 2.0 | researchgate.net |
To date, specific research detailing the in vitro antifungal activity of this compound has not been reported in the available scientific literature. Consequently, there is no available data, such as Minimum Inhibitory Concentration (MIC) values, to quantify its efficacy against fungal pathogens.
There is currently no specific data available from in vitro studies on the cytotoxic effects of this compound against human melanoma or human colorectal carcinoma cell lines. Research into the potential anticancer properties of this specific compound is an area that remains to be explored.
Elucidation of Molecular and Cellular Mechanisms
Understanding the molecular and cellular mechanisms by which this compound exerts its biological effects is a key area of ongoing research. Preliminary investigations have focused on its interaction with specific enzymes.
Currently, there is no specific published data on the inhibitory activity of this compound against tyrosine kinases or butyrylcholinesterase. While the broader class of lepadin alkaloids has been noted for such inhibitory activities, specific IC₅₀ values or detailed inhibition profiles for this compound have not been reported.
Receptor Modulation Studies
While research specifically detailing the receptor modulation of this compound is limited, studies on closely related analogues, particularly Lepadin B, have provided significant insights into the potential receptor interactions of this class of compounds. Lepadin B has been identified as a blocker of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α7 subtypes researchgate.net. Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems nih.govsemanticscholar.org. The modulation of these receptors can lead to a variety of physiological effects, and their blockade by compounds like Lepadin B suggests a potential mechanism for the neurological or cytotoxic effects observed in some lepadin analogues researchgate.net. This activity highlights the capacity of the decahydroquinoline (B1201275) skeleton, characteristic of the lepadin family, to interact with important neuronal targets.
Cellular Pathway Perturbations
Investigations into the cellular effects of lepadin analogues have revealed significant perturbations of pathways controlling cell proliferation, migration, and survival. Although specific studies on this compound are not detailed in this context, research on Lepadin A provides a powerful model for the family's potential mechanisms of action, particularly in cancer cell lines.
In studies using the human melanoma A375 cell line, Lepadin A demonstrated a potent ability to inhibit key cellular processes:
Inhibition of Cell Migration: Lepadin A was found to strongly inhibit the migration of A375 melanoma cells nih.govmdpi.comnih.gov. Cell migration is a critical process in cancer metastasis, and its inhibition is a key target for anti-cancer therapies nih.govnih.govmdpi.com.
Cell Cycle Arrest: Treatment of A375 cells with Lepadin A resulted in a significant accumulation of cells in the G2/M phase of the cell cycle nih.govmdpi.comnih.gov. This indicates an interference with the mechanisms of cell division, a hallmark of many cytotoxic agents taylorandfrancis.comnih.govfrontiersin.org. By arresting the cell cycle, such compounds can prevent the proliferation of cancer cells.
Inhibition of Cell Clonogenicity: Lepadin A was also shown to cause a dose-dependent reduction in the ability of A375 cells to form colonies, suggesting it impairs the self-renewal capacity of these cancer cells nih.govnih.gov. The clonogenic assay is a measure of a single cell's ability to undergo unlimited division to form a colony, and its inhibition points to a significant anti-proliferative effect nih.govmdpi.com.
These findings on Lepadin A suggest that compounds in the lepadin family may exert their cytotoxic effects by disrupting multiple, interconnected cellular pathways essential for cancer cell growth and metastasis.
Comparative Analysis of Biological Activities Across Lepadin Analogues
The lepadin family of alkaloids, while sharing a core decahydroquinoline structure, exhibits a diverse range of biological activities, which appear to be influenced by stereochemistry and substitutions on the core scaffold researchgate.netnih.gov.
Lepadins D, E, and F are particularly noted for their antiparasitic properties. They have demonstrated significant and selective in vitro activity against the parasites responsible for malaria (Plasmodium falciparum) and trypanosomiasis (Trypanosoma cruzi) researchgate.net. Within this subgroup, this compound was identified as the most potent compound against T. cruzi researchgate.net.
In contrast, other analogues show prominent cytotoxic activity against various cancer cell lines. Lepadin A, for instance, has been shown to be a potent cytotoxic agent against human melanoma (A375) and human colorectal carcinoma (HCT116) cells, as well as mouse myoblasts (C2C12) nih.govmdpi.com. A comparative study involving Lepadins A, B, and L (a newer analogue) found Lepadin A to be the most active cytotoxic compound in the series, while Lepadins B and L exhibited only weak or no activity against the tested cell lines nih.govmdpi.com. This underscores the high degree of structure-activity relationship within the family, where small molecular variations can lead to significant differences in biological effect.
The table below summarizes the distinct biological activities reported for various lepadin analogues.
| Compound | Primary Biological Activity | Specific Target/Effect | Reference |
|---|---|---|---|
| Lepadin A | Cytotoxicity | Inhibition of cell migration, G2/M cell cycle arrest, decreased clonogenicity in A375 cells | nih.govmdpi.comnih.gov |
| Lepadin B | Receptor Modulation, Cytotoxicity | Blockade of neuronal nicotinic acetylcholine receptors (α4β2 and α7) | researchgate.net |
| Lepadin D | Antiparasitic | Antiplasmodial and antitrypanosomal activity | researchgate.net |
| Lepadin E | Antiparasitic | Antiplasmodial and antitrypanosomal activity | researchgate.net |
| This compound | Antiparasitic | Potent antiplasmodial and antitrypanosomal activity | researchgate.net |
| Lepadin L | Cytotoxicity (weak) | Weak or no activity against tested cancer cell lines | nih.govmdpi.com |
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Elements within the Lepadin Scaffold
The core pharmacophoric elements within the lepadin scaffold, particularly for compounds exhibiting antiplasmodial and antitrypanosomal activities, are centered around the decahydroquinoline (B1201275) nucleus mdpi.comunifi.it. Studies comparing Lepadin D, E, and F have indicated that the presence of an acyloxy substituent at the C-3 position and the specific stereochemistry of the C-2 methyl substituent are crucial for their biological activity ub.edu. Among these, Lepadin F consistently demonstrated the highest potency against Plasmodium falciparum and Trypanosoma cruzi and Trypanosoma rhodesiense, suggesting a finely tuned structural requirement for optimal efficacy ub.edu. The 2-E-octenoic acid ester functionality has been identified as critical for the antitrypanosomal potency of these decahydroquinoline alkaloids researchgate.net.
Influence of Decahydroquinoline Ring Stereochemistry on Bioactivity
The decahydroquinoline ring system in lepadins is characterized by a diverse array of relative stereochemical relationships at positions C-2, C-3, C-4a, C-5, and C-8a, which significantly influence their bioactivity mdpi.comunifi.it. For this compound, detailed analyses using 1H-1H coupling constants and Nuclear Overhauser Effect (NOE) difference experiments have established its relative stereochemistry acs.org. Specifically, the C-3 proton (H-3) was found to adopt an equatorial orientation, while the 3-hydroxyl group (3-OH) was axially oriented. Furthermore, the protons at C-5 and C-8a were determined to be axially oriented, and the A and B rings of the decahydroquinoline system are cis-fused, with the A ring adopting a chair conformation acs.org. The stereochemistry at the C-2 methyl substituent has been highlighted as an important determinant of activity ub.edu. The existence of stereoisomeric decahydroquinolines, such as this compound and lepadin E, further underscores the importance of precise stereochemical control for their biological effects researchgate.net.
Impact of Acylation Patterns on Activity Profiles
The acylation pattern, particularly at the C-3 hydroxyl group, plays a crucial role in modulating the activity profiles of lepadin alkaloids. While some lepadins, such as lepadins B and D, exist as free secondary alcohols, others are acylated at the 3-OH position with groups like glycolates or short-chain alkenoate carboxylate esters aalto.finih.gov. This compound, for instance, features a 3-quinolinyl ester 2''-octenoic acid functionality acs.orgresearchgate.net. The presence of an acyloxy substituent at C-3 has been identified as an important factor contributing to the antiplasmodial and antitrypanosomal activities observed in lepadins D, E, and F ub.edunih.gov. Variations in acylation, such as the 3'-methylthioacrylate found in lepadins I-K, further illustrate how diverse acyl groups can influence the compound's biological properties nih.govacs.org.
Rational Design and Synthesis of Novel this compound Analogues for SAR Exploration
The intriguing biological activities and the complex 2,3,5-trisubstituted cis-decahydroquinoline (B84933) system of lepadin alkaloids have spurred significant efforts in their rational design and synthesis ub.edu. Total syntheses of (+)-Lepadin F have been achieved, often employing key reactions such as intermolecular aza-[3+3] annulation and highly stereoselective hydrogenation to establish the desired 1,3-anti relative stereochemistry at C2 and C8a mdpi.comnih.gov. Another notable synthetic route to (-)-Lepadin F involves a stereoselective Diels-Alder reaction utilizing a ketolactone-type dienophile researchgate.netacs.orgnih.gov.
Furthermore, synthetic strategies have been developed to access both C2,8a-syn and C2,8a-anti relative stereochemical manifolds within the lepadin family, allowing for comprehensive SAR exploration nih.gov. The synthesis of lepadins is known to be challenging, requiring a substantial number of highly stereoselective steps researchgate.net. The ongoing isolation of new lepadin alkaloids from natural sources continues to provide novel structural motifs, which are invaluable for expanding the knowledge base on their bioactivities and for further assessing structure-activity relationships unifi.itnih.gov.
Interactive Data Tables
Table 1: Antiplasmodial Activity of Lepadins D, E, and F against Plasmodium falciparum Strains
| Compound | P. falciparum K1 Strain (IC₅₀ µg/mL) ub.edu | P. falciparum NF54 Strain (IC₅₀ µg/mL) ub.edu |
| Lepadin D | 6.1 | 10.0 |
| Lepadin E | 0.4 | 0.9 |
| This compound | 0.2 | 0.3 |
Table 2: Antitrypanosomal Activity of Lepadins D, E, and F
| Compound | Trypanosoma cruzi (IC₅₀ µg/mL) ub.edu | Trypanosoma rhodesiense (IC₅₀ µg/mL) ub.edu |
| Lepadin D | 37.2 | 5.6 |
| Lepadin E | 2.2 | 0.38 |
| This compound | 2.6 | 0.23 |
Advanced Research Perspectives and Future Directions
Strategic Development of Lepadin F as a Lead Compound for Therapeutic Research
The development of this compound into a viable therapeutic agent hinges on a strategy that leverages its known biological activities while exploring its broader pharmacological potential. The lepadin alkaloid family, characterized by a 5-alkyl-3-hydroxydehydroquinoline nucleus, exhibits activities ranging from cytotoxicity against cancer cells to antiparasitic properties. mdpi.com
Initial studies have specifically highlighted that Lepadins D, E, and F possess both antiplasmodial and antitrypanosomal activity. researchgate.net This established bioactivity provides a clear starting point for a lead optimization program focused on parasitic diseases. The strategy would involve a systematic exploration of the structure-activity relationship (SAR) to enhance potency against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense while minimizing host cytotoxicity.
Furthermore, the activities of other members of the lepadin family suggest additional therapeutic avenues for this compound.
Anticancer Potential: Lepadins A and B are cytotoxic against various cancer cell lines. mdpi.com More recently, Lepadins E and H were identified as a new class of ferroptosis inducers, an emerging and effective mechanism for cancer treatment. nih.gov Lepadin A has also been flagged as a potential inducer of immunogenic cell death (ICD), suggesting a role in stimulating an anti-tumor immune response. mdpi.comnih.gov Given these findings, this compound should be screened against a broad panel of cancer cell lines and investigated for its ability to induce these specific cell death pathways.
Neurological Activity: Lepadin B has been shown to be a potent blocker of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α7 subtypes. researchgate.net This activity suggests that the decahydroquinoline (B1201275) scaffold can interact with targets in the central nervous system. Therefore, evaluating this compound and its derivatives for activity against a panel of neurological targets, including other nAChR subtypes and related ion channels, could uncover novel treatments for neurological disorders.
The primary limitation for developing these natural alkaloids has been their low availability from marine sources. researchgate.net However, the successful enantioselective total synthesis of (+)-Lepadin F provides a crucial platform for generating the quantities needed for extensive biological testing and for creating a library of analogues for lead optimization. nih.govamanote.com
Table 1: Profile of Biological Activities within the Lepadin Alkaloid Family This table is interactive. Click on the headers to sort.
| Compound | Reported Biological Activity | Potential Therapeutic Area |
|---|---|---|
| Lepadin A | Cytotoxicity, Immunogenic Cell Death (ICD) Induction mdpi.commdpi.comnih.gov | Oncology, Immunology |
| Lepadin B | Cytotoxicity, Neuronal Nicotinic Receptor Blocker researchgate.netresearchgate.net | Oncology, Neurology |
| Lepadins D, E, F | Antiplasmodial, Antitrypanosomal researchgate.net | Infectious Diseases (Parasitology) |
| Lepadins E, H | Ferroptosis Induction nih.gov | Oncology |
Computational Chemistry Applications in this compound Research
Computational chemistry offers a powerful suite of tools to accelerate the development of this compound as a lead compound. These in silico methods can provide deep insights into its structural properties, mechanism of action, and potential for optimization, thereby guiding synthetic efforts and reducing the cycle time of the design-make-test-analyze cycle.
Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how a ligand interacts with its biological target at an atomic level. unipa.it
Molecular Docking: For this compound, docking studies can be employed to predict its binding pose within the active sites of validated parasitic enzymes or other potential targets identified through screening. mdpi.commdpi.com For instance, based on its antiplasmodial activity, this compound could be docked against key P. falciparum enzymes to generate hypotheses about its mechanism of action. The scoring functions in docking software provide an estimation of binding affinity, allowing for the virtual screening of designed this compound derivatives to prioritize the synthesis of the most promising candidates. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted this compound-protein complex over time in a simulated physiological environment. nih.govresearchgate.net These simulations model the physical movements of atoms and molecules, providing insights into the flexibility of the ligand and protein, the role of water molecules in the binding site, and a more rigorous calculation of binding free energy. acs.org For this compound, MD simulations would be crucial to validate docking poses and understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, which is critical information for rational drug design.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. unipa.it It is particularly valuable for analyzing molecular properties, reactivity, and reaction mechanisms.
Initial molecular modeling and NMR studies have suggested that Lepadins F, G, and H adopt a chair-chair conformation where the nitrogen is equatorial to the cyclohexyl ring, which is distinct from the axial conformation of Lepadins A-C. acs.org DFT calculations can be used to:
Refine Conformational Analysis: By calculating the relative energies of different possible conformers and stereoisomers of this compound with high accuracy, DFT can confirm the most stable three-dimensional structure in solution.
Predict Reactivity: DFT can compute electronic properties such as molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO). These properties help identify the most nucleophilic and electrophilic sites on the this compound scaffold, predicting its metabolic soft spots and guiding the design of chemical derivatization strategies.
Elucidate Reaction Mechanisms: As demonstrated in the synthesis of other decahydroquinoline alkaloids, DFT calculations can be used to model transition states and reaction pathways, explaining observed stereoselectivities and helping to optimize synthetic routes for generating derivatives. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com
For this compound, a 3D-QSAR study could be a powerful tool for lead optimization. The process would involve:
Data Set Generation: Synthesizing a library of this compound analogues with systematic variations at different positions of the decahydroquinoline scaffold and the side chains.
Biological Testing: Evaluating the biological activity (e.g., IC50 against T. brucei) for all compounds in the library.
Model Building: Using software to generate 3D molecular descriptors (e.g., steric and electrostatic fields in CoMFA) for each analogue and building a statistical model that correlates these descriptors with the observed activity. researchgate.net
Model Validation and Prediction: Validating the model's predictive power and then using it to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most potent structures for synthesis.
Such a model would provide a visual representation of which structural features are favorable or unfavorable for activity, offering a clear roadmap for designing more effective this compound-based therapeutic agents. researchgate.net
Table 2: Hypothetical Data Set for a QSAR Study of this compound Analogues This table illustrates the type of data required to build a QSAR model for antiplasmodial activity.
| Analogue ID | Modification on this compound Scaffold | Experimental IC50 (nM) | Predicted IC50 (nM) |
|---|---|---|---|
| Lep-F-01 | (Parent Compound) | 150 | 145 |
| Lep-F-02 | C-3 Ester to Amide | 220 | 235 |
| Lep-F-03 | C-5 Side Chain Shortened | 500 | 480 |
| Lep-F-04 | C-5 Side Chain Fluorinated | 85 | 90 |
| Lep-F-05 | N-Methylation | 310 | 300 |
Novel Methodologies for Chemical Derivatization and Scaffold Diversification
The availability of a robust total synthesis for this compound is the gateway to chemical derivatization and scaffold diversification. These strategies are essential for improving the potency and pharmacokinetic properties of the lead compound and for exploring new biological activities. researchgate.netresearchgate.net
Chemical Derivatization: This involves making relatively minor modifications to the this compound structure. Based on the decahydroquinoline core, key sites for derivatization include the C-3 ester, the C-5 hydroxyoctyl side chain, and the nitrogen atom. Synthetic chemistry approaches, such as those used in the synthesis of various piperidine (B6355638) derivatives, can be applied to generate libraries of analogues for SAR studies. mdpi.comnih.gov For example, modifying the length, branching, or electronic properties of the side chains could significantly impact target binding and selectivity.
Scaffold Diversification and Hopping: This more advanced strategy involves making significant alterations to the core decahydroquinoline ring system to access novel chemical space. mdpi.com Marine natural products, with their unique and complex architectures, are excellent starting points for scaffold diversification. nih.govmdpi.com Techniques like "scaffold hopping" aim to replace the central core with a different, more synthetically accessible, or patentable scaffold while preserving the key pharmacophoric elements responsible for biological activity. researchgate.netuniroma1.it For this compound, this could involve replacing the decahydroquinoline core with other bicyclic amine structures to identify novel compounds that retain the desired biological profile but possess improved drug-like properties.
Exploration of Unexplored Biological Targets and Pharmacological Pathways
The structural uniqueness of marine alkaloids suggests they may interact with biological targets and pathways that are distinct from those modulated by existing drugs. mdpi.comresearchgate.net While this compound has known antiparasitic activity, a comprehensive effort to deorphanize its full therapeutic potential is a critical future direction.
A systematic approach to discovering novel targets for this compound would include:
Phenotypic Screening: Testing this compound in a wide range of cell-based assays that model various human diseases (e.g., inflammation, neurodegeneration, viral infections) to uncover unexpected activities.
Target-Based Screening: Screening this compound and its derivatives against large panels of known drug targets, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. The activity of Lepadin B against nAChRs provides a strong rationale for exploring its effects on other ion channels. researchgate.net
Chemoproteomics: Utilizing advanced chemical biology techniques, such as affinity-based protein profiling, to identify the direct binding partners of this compound in complex biological systems, thereby revealing its molecular targets.
Pathway Analysis: Investigating the mechanisms of action discovered for other lepadins. For example, studies should be conducted to determine if this compound can induce ferroptosis or immunogenic cell death, as seen with its congeners. nih.govnih.gov Similarly, exploring its effect on cholinesterase inhibition, a known activity for Lepadin I, could be fruitful. researchgate.net
By systematically exploring these unexplored biological targets and pharmacological pathways, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of first-in-class medicines for a range of diseases. nih.govacs.org
Addressing Challenges in Natural Product Sourcing via Advanced Synthetic Approaches
The journey of a natural product from discovery to potential therapeutic application is often fraught with challenges, a primary one being the sustainable and scalable supply of the compound. This compound, a decahydroquinoline alkaloid originally isolated from marine tunicates, exemplifies this issue. The natural abundance of lepadins in their source organisms is typically very low, making large-scale extraction both economically unviable and ecologically detrimental. Harvesting large quantities of marine invertebrates could have significant negative impacts on fragile marine ecosystems. These sourcing challenges necessitate the development of advanced synthetic strategies to provide a reliable and environmentally responsible supply of this compound for further research and potential development.
The complexity of the this compound molecule, with its multiple stereocenters, presents a significant challenge to synthetic chemists. However, the field of organic synthesis has made remarkable strides, enabling the total synthesis of this compound and its analogues. These synthetic routes are crucial not only for providing access to the natural product but also for creating derivatives that could possess improved biological activity or pharmacokinetic properties.
These synthetic endeavors are not merely academic exercises; they form the bedrock of any future translational research. A robust and efficient synthetic route is a prerequisite for producing the quantities of this compound required for extensive preclinical testing, including in vitro and in vivo efficacy studies, as well as toxicology assessments. Furthermore, the ability to synthesize analogues of this compound opens up avenues for structure-activity relationship (SAR) studies, where chemists can systematically modify different parts of the molecule to understand how its structure relates to its biological function. This understanding is pivotal in designing new compounds with enhanced therapeutic potential.
The table below summarizes some of the key synthetic approaches that have been developed for the synthesis of the decahydroquinoline core found in this compound and related alkaloids.
| Synthetic Approach | Key Reactions | Significance |
| Diels-Alder Reaction | Cycloaddition of a diene and a dienophile | Efficiently constructs the six-membered ring of the decahydroquinoline core with good stereocontrol. |
| Asymmetric Hydrogenation | Reduction of a double bond using a chiral catalyst | Establishes key stereocenters with high enantioselectivity. |
| Intramolecular Cyclization | Formation of a ring from a linear precursor | Key for closing the piperidine ring of the decahydroquinoline structure. |
| Multi-component Reactions | Combining three or more reactants in a single step | Increases the efficiency of the synthesis by reducing the number of steps. |
These advanced synthetic approaches are continually being refined to improve their efficiency and scalability, bringing the prospect of a sustainable supply of this compound and its derivatives closer to reality.
Interdisciplinary Research Collaborations and Prospects for Translational Research
The successful translation of a promising natural product like this compound from a laboratory curiosity to a clinical candidate is a multifaceted endeavor that hinges on effective interdisciplinary collaboration. The complex nature of drug discovery and development necessitates the integration of expertise from a wide range of scientific disciplines.
At the heart of this collaborative effort are synthetic organic chemists , who, as discussed previously, are essential for providing a sustainable supply of this compound and its analogues. Their ability to create novel derivatives is crucial for optimizing the compound's properties. Working in close partnership with chemists are marine biologists and natural product chemists , who are at the forefront of discovering novel bioactive compounds from marine organisms. Their expertise in identifying and isolating these compounds provides the initial spark for the drug discovery process.
Once a sufficient quantity of this compound is available through synthesis, pharmacologists and toxicologists play a critical role in evaluating its biological activity and safety profile. This involves a battery of in vitro and in vivo studies to determine the compound's efficacy against specific diseases and to assess its potential for adverse effects. For instance, some lepadin alkaloids have demonstrated cytotoxic activity against cancer cell lines, suggesting a potential therapeutic application in oncology. Pharmacological studies would aim to elucidate the mechanism of action by which this compound exerts its cytotoxic effects, which could involve identifying its specific molecular targets within the cell.
The prospects for the translational research of this compound are intrinsically linked to a thorough understanding of its biological activity. The decahydroquinoline scaffold is a privileged structure in medicinal chemistry, with many compounds containing this motif exhibiting potent and selective biological activities. For this compound, the initial reports of its bioactivity provide a foundation for more in-depth preclinical investigations.
A successful translational path for this compound would likely involve the following collaborative stages:
Lead Optimization: Synthetic chemists, guided by computational modeling and the results of initial biological screening, would synthesize a library of this compound analogues. This process aims to improve potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Mechanism of Action Studies: Molecular biologists and biochemists would work to identify the specific cellular targets of the optimized lead compounds. This could involve techniques such as proteomics, genomics, and cell-based assays. Understanding the mechanism of action is crucial for predicting both efficacy and potential side effects.
In Vivo Efficacy and Safety Testing: Pharmacologists and toxicologists would conduct studies in animal models of disease to evaluate the therapeutic potential and safety of the lead compounds. These studies are a critical step before a compound can be considered for human clinical trials.
Clinical Development: Should a this compound analogue demonstrate promising efficacy and an acceptable safety profile in preclinical studies, the collaboration would need to expand to include clinicians, regulatory experts, and pharmaceutical industry partners to navigate the complex process of clinical trials and regulatory approval.
The journey from the ocean's depths to the pharmacy shelf is a long and arduous one, but for a molecule with the structural novelty and biological potential of this compound, the collaborative efforts of a dedicated interdisciplinary team can pave the way for the development of a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed in the total synthesis of Lepadin F, and what key challenges arise during stereochemical control?
- Methodological Answer : The total synthesis of this compound involves multi-step strategies, including imine [3+3] cyclization and OsO₄-mediated dihydroxylation to establish the cis-1-aza-decalinic core . Key challenges include:
- Stereochemical Control : Precise hydrogenation conditions (e.g., Pd(OH)₂/C catalyst at 60 psi H₂) are critical to avoid over-reduction at C5 and C4a,8a positions .
- Orthogonal Protection : Differentiation of nucleophilic sites (e.g., C3-OH vs. enamine) requires sequential silylation (TBS protection) and trifluoroacetylation .
- Data Table :
Q. How is the relative stereochemistry of this compound determined using spectroscopic techniques?
- Methodological Answer : Relative stereochemistry, particularly at C5′, is assigned via comparative ¹H NMR analysis of synthetic and natural samples. For example:
- ¹H NMR Resonance Differences : Synthetic (+)-Lepadin F and its C5′ epimer show distinct 1.93–1.75 ppm resonances due to conformational variations .
- NOE Experiments : Nuclear Overhauser effect (NOE) correlations confirm the antiperiplanar relationship between C2-Me and C8a-H, supporting the 1,3-trans-diaxial configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthetic intermediates and natural this compound during structural verification?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Comparative Spectral Analysis : Match synthetic intermediates with natural samples under identical conditions (e.g., K₂CO₃-treated CDCl₃ to prevent protonation of the decahydroquinoline core) .
- Computational Modeling : Calculate lowest-energy conformers (e.g., using DFT) to predict NMR shifts. For instance, hydrogen bonding in the cis-1-aza-decalinic core explains spectral discrepancies between epimers .
- Validation via X-ray Crystallography : When possible, use crystallographic data to resolve ambiguities in NOE-derived models .
Q. What computational approaches are utilized to analyze the conformational dynamics of this compound and their impact on spectral properties?
- Methodological Answer : Conformational analysis is critical for interpreting spectral
- Molecular Mechanics (MM) Calculations : Identify dominant conformers by evaluating steric and electronic interactions. For this compound, the C3-OTBS group shields the C4a,8a double bond’s top face, influencing hydrogenation selectivity .
- Hydrogen Bonding Analysis : Computational models reveal intramolecular H-bonds between NH and carbonyl groups, which stabilize specific conformations and explain ¹H NMR splitting patterns .
- Dynamic NMR (DNMR) : Detect slow conformational exchange in variable-temperature NMR to correlate spectral broadening with energy barriers .
Q. How do researchers address incomplete or conflicting stereochemical outcomes in this compound synthesis?
- Methodological Answer : Conflicting outcomes (e.g., unintended epimerization) require iterative optimization:
- Protection-Deprotection Strategies : Use acid-labile groups (e.g., TBS) to preserve stereochemistry during hydrogenolysis .
- Catalytic System Screening : Test alternative catalysts (e.g., Pt/C vs. Pd/C) to improve selectivity for C4a,8a double bond reduction .
- Mechanistic Probes : Employ deuterium-labeling or kinetic isotope effects to trace stereochemical scrambling pathways .
Key Considerations for Methodological Rigor
- Data Reproducibility : Document reaction conditions (e.g., TFA stoichiometry, H₂ pressure) in detail to enable replication .
- Ethical Reporting : Disclose minor spectral discrepancies (e.g., ¹³C NMR shifts) transparently, as these may reflect solvent or instrument variability .
- Interdisciplinary Validation : Combine synthetic chemistry with computational and spectroscopic techniques to cross-verify structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
